2-(3-Fluoropyrrolidin-1-yl)acetic acid

Overview

Description

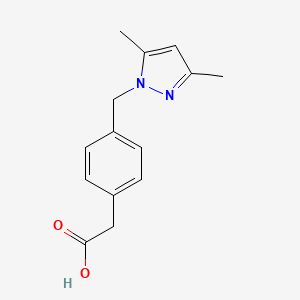

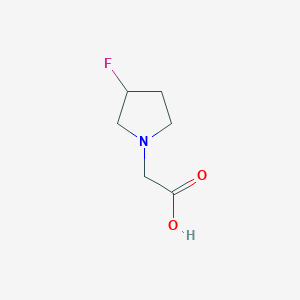

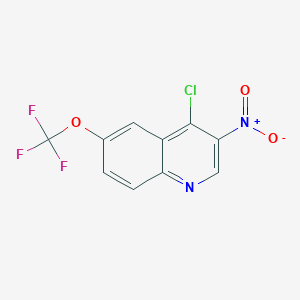

2-(3-Fluoropyrrolidin-1-yl)acetic acid is a chemical compound with the molecular formula C6H10FNO2 . It is used for research purposes.

Molecular Structure Analysis

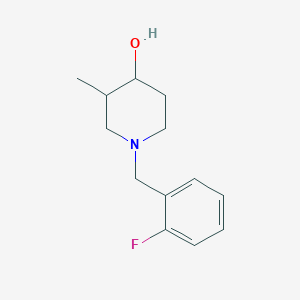

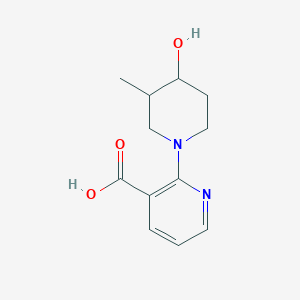

The molecular structure of 2-(3-Fluoropyrrolidin-1-yl)acetic acid consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, attached to an acetic acid group . The presence of the fluorine atom on the pyrrolidine ring adds to the complexity of the molecule .Physical And Chemical Properties Analysis

The molecular weight of 2-(3-Fluoropyrrolidin-1-yl)acetic acid is 147.15 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not explicitly mentioned in the available literature .Scientific Research Applications

Industrial Applications and Acidizing Operations

Organic acids, including acetic acid derivatives, play crucial roles in industrial acidizing operations for both carbonate and sandstone formations. Their effectiveness in removing formation damage, dissolving drilling mud filter cakes, and serving as iron sequestering agents highlights their importance in enhancing oil and gas extraction efficiency. Weak organic acids are favored over stronger acids like hydrochloric acid due to their lower corrosion rates, better penetration, and reduced sludging tendency, especially in high-temperature environments. These acids, due to their retardation performance, have been utilized as stand-alone solutions or in combination with mineral acids for high-temperature applications, demonstrating their versatility and effectiveness in a range of operational conditions (Alhamad et al., 2020).

Biochemical Research and Cellular Mechanisms

In the realm of biochemistry and cell biology, acetic acid has been instrumental in studying cell death mechanisms in yeasts. High levels of acetic acid are associated with various industrial processes, including vinegar production. Research has delved into the molecular events triggered by acetic acid leading to cell death, providing insights into regulated cell death mechanisms. This knowledge is not only pivotal for biotechnological applications but also for advancing our understanding of cellular responses to stress and the development of strategies to enhance yeast strain resilience in industrial fermentations (Chaves et al., 2021).

Environmental and Wastewater Treatment

The disinfection capabilities of peracetic acid, a derivative of acetic acid, have been recognized in the treatment of wastewater effluents. Its effectiveness across a broad spectrum of microbial activity, coupled with environmental benefits such as the absence of persistent toxic by-products and independence from pH conditions, underscores the potential of organic acids in environmental management and wastewater treatment applications. The main challenges include the management of increased organic content due to acetic acid formation and the economic considerations related to production costs (Kitis, 2004).

properties

IUPAC Name |

2-(3-fluoropyrrolidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10FNO2/c7-5-1-2-8(3-5)4-6(9)10/h5H,1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRXWPXHSCIZCRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Fluoropyrrolidin-1-yl)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl [(2,6-dimethylphenyl)methyl]phosphonate](/img/structure/B1475311.png)

![6-Methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxylic acid 5,5-dioxide](/img/structure/B1475324.png)